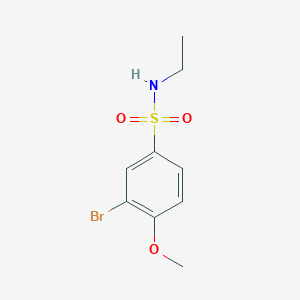

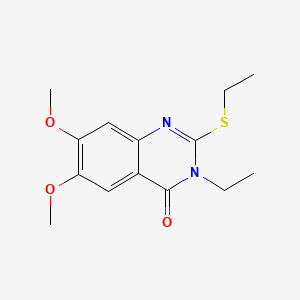

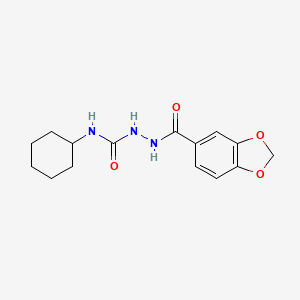

![molecular formula C17H20N2O4S B5719507 N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-2-naphthalenesulfonamide](/img/structure/B5719507.png)

N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-2-naphthalenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related naphthalenesulfonamide derivatives involves various chemical reactions, starting from basic naphthalene compounds. One approach involves reacting naphthalen-1-amine with different sulfonyl chlorides under controlled conditions, leading to various naphthalenesulfonamide derivatives. Another common method is the multicomponent reaction involving naphthol, morpholine, and other reagents, resulting in morpholine-substituted naphthalenesulfonamides (Abbasi et al., 2015).

Molecular Structure Analysis

The molecular structure of similar naphthalenesulfonamide compounds has been studied using X-ray diffraction, revealing detailed geometric parameters. These structures often show significant dihedral angles between the naphthalene system and attached rings, contributing to the compound's biological activity. Intramolecular hydrogen bonds and molecular conformations, such as the chair conformation of morpholine rings, play a critical role in the stability and reactivity of these compounds (Xin-yuan Chen et al., 2011).

Chemical Reactions and Properties

Naphthalenesulfonamides undergo various chemical reactions, reflecting their rich chemistry. They can participate in palladium-catalyzed dearomatization reactions, forming new bonds and structures. The reactivity is influenced by the electronic and steric properties of the substituents attached to the naphthalene core. The functional groups, such as the morpholine moiety, can undergo transformations, affecting the compound's overall chemical properties (Hujun Xie et al., 2013).

Physical Properties Analysis

The physical properties of naphthalenesulfonamides, such as solubility, melting point, and absorption characteristics, are crucial for their application in various fields. For example, the solubility in water and organic solvents determines their usability in pharmaceutical formulations or industrial processes. The melting point can provide information on the compound's stability and purity. Absorption characteristics, particularly in the UV-visible range, are essential for photoinitiator applications and can be influenced by the molecular structure (Fatma Ozcan et al., 2023).

Chemical Properties Analysis

The chemical properties of naphthalenesulfonamides, such as acidity, basicity, and reactivity towards different reagents, define their interactions and functions in biological systems or chemical reactions. The electron-donating or withdrawing nature of the substituents attached to the naphthalene core can significantly affect these properties, influencing the compound's role as an inhibitor, activator, or stabilizer in various biochemical and chemical contexts.

References

- Abbasi, M., Manzoor, S., Aziz-ur-Rehman, Siddiqui, S. Z., Ahmad, I., Malik, R., Ashraf, M., Qurat-ul-ain, Shah, S. (2015). Synthetic N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides as Potent Antibacterial Agents. Pakistan Journal of Chemistry, 5, 23-29. Link.

- Xin-yuan Chen, Min-Min Zhao, X. Qian, Shao-gang Hou. (2011). 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67, o3484. Link.

- Hujun Xie, Hong Zhang, Zhenyang Lin. (2013). DFT Studies on the Palladium-Catalyzed Dearomatization Reaction between Chloromethylnaphthalene and the Cyclic Amine Morpholine. Organometallics, 32, 2336-2343. Link.

- Fatma Ozcan, Z. Dogruyol, Sevnur Keskin Dogruyol. (2023). 4-methyl-4-[2-(naphthalene)-2-oxoethyl] morpholin-4-ium iodide as a water-soluble photoinitiator. Polimery. Link.

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on this compound would depend on its intended application. If it’s a novel compound, initial studies would likely focus on characterizing its physical and chemical properties, and if it’s intended to be a drug molecule, future research could involve studying its biological activity and pharmacokinetic properties .

Propriétés

IUPAC Name |

N-methyl-N-(2-morpholin-4-yl-2-oxoethyl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-18(13-17(20)19-8-10-23-11-9-19)24(21,22)16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOAVTWSLDOYTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCOCC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49640795 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5719428.png)

![N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide](/img/structure/B5719444.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5719458.png)

![6-methyl-5-phenyl-4-[(2-phenylethyl)amino]-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5719491.png)

![methyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5719510.png)